N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-[benzyl(methyl)amino]but-2-ynylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-24(17-18-10-4-2-5-11-18)15-9-8-14-22-20(25)16-23-21(26)19-12-6-3-7-13-19/h2-7,10-13H,14-17H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFCLBAGVPLYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CNC(=O)C1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of propargyl bromide with benzylamine in the presence of a base such as potassium carbonate.
Substitution with methylamine: The intermediate is then reacted with methylamine to introduce the methyl group.
Coupling with benzamide: Finally, the substituted but-2-yn-1-yl intermediate is coupled with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or alkylated products.
Scientific Research Applications
N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide core can engage in hydrogen bonding and π-stacking interactions, while the but-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s distinct features include the alkyne group in the but-2-yn-1-yl chain and the benzyl(methyl)amino substituent. These groups differentiate it from other benzamide derivatives:
Key Observations :
- Electron Effects: The target compound’s benzyl(methyl)amino group is less electron-withdrawing compared to nitro or chloro groups in analogs like 4MNB or the chlorobenzyl derivative . This may enhance nucleophilic reactivity at the amide or alkyne sites.
- Steric Hindrance : The tertiary amine and branched alkyne chain in the target compound may introduce steric effects absent in linear-chain derivatives (e.g., ).
Physicochemical Properties
While melting points (m.p.) and solubility data for the target compound are unavailable, comparisons with analogs reveal trends:
- Melting Points : The chlorobenzyl derivative has a sharp m.p. of 142.9–143.4°C , indicative of crystalline purity, whereas fluorinated analogs (e.g., ) may exist as gums due to flexible side chains.
- Solubility : The target’s alkyne and benzyl groups likely reduce aqueous solubility compared to methoxy- or hydroxyl-containing analogs (e.g., ), which have higher H-bond acceptor counts.
Biological Activity
N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a but-2-yn-1-yl group, which is further substituted with benzyl and methyl amino groups. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Interaction with Biological Targets:
this compound interacts with specific enzymes and receptors through hydrogen bonding and π-stacking interactions. This interaction can modulate enzyme activities or receptor functions, leading to significant biological effects, particularly in the context of diseases related to enzyme dysfunctions.
1. Protective Effects Against ER Stress
Research indicates that compounds structurally similar to N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-y-l)amino)-2-oxoethyl)benzamide exhibit protective effects against endoplasmic reticulum (ER) stress-induced dysfunction in pancreatic β-cells. This is particularly relevant in diabetes research, where ER stress plays a critical role in β-cell death and dysfunction .
2. Cell Viability and Potency
In studies examining analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide, a derivative known as WO5m demonstrated remarkable β-cell protective activity against ER stress with an effective concentration (EC50) of . This suggests that structural modifications can significantly enhance the efficacy of compounds within this class .
Research Findings
Case Studies
Case Study 1: Diabetes Research
In a study focused on diabetes, N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-y-l)amino)-2-oxoethyl)benzamide was shown to protect pancreatic β-cells from ER stress. The results highlighted the compound's potential as a therapeutic agent in managing diabetes-related complications.
Case Study 2: Structure Activity Relationship (SAR) Studies
SAR studies have revealed that modifications in the compound's structure can lead to significant changes in biological activity. For instance, the introduction of specific functional groups has been linked to enhanced potency and selectivity towards targeted pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide, and what key reaction conditions are required?
- Answer : The synthesis involves multi-step reactions:
- Step 1 : Activation of carboxylic acids (e.g., benzamide derivatives) using oxalyl chloride or DCC/DMAP to form reactive intermediates.
- Step 2 : Coupling with propargylamine derivatives under anhydrous conditions in solvents like DCM or THF.
- Step 3 : Alkylation with benzyl(methyl)amine, requiring controlled temperatures (0°C to 50°C) and inert atmospheres to minimize side reactions.
- Key conditions include catalytic DMF for acid chloride formation and HPLC purification to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Answer :
- ¹H NMR : Look for amide protons (δ ~9.89 ppm) and benzyl/methyl group splitting patterns (δ 4.22–3.74 ppm for CH2/CH3).
- ¹³C NMR : Carbonyl carbons (amide C=O at ~170 ppm) and alkyne carbons (absent in direct observation but inferred via DEPT).
- HPLC : Assess purity (>95%) and retention time consistency.
- ESI-MS : Confirm molecular weight (e.g., m/z 385.3 [M+H]+ observed in similar analogs) .
Q. What purification strategies are recommended to isolate this compound with high purity?
- Answer : Use gradient HPLC with a C18 column and acetonitrile/water mobile phase. Recrystallization from methanol or ethanol can further remove polar impurities. Centrifugal partitioning chromatography (CPC) is effective for scaling up .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis, and what factors contribute to variability?
- Answer :
- Stoichiometry : Maintain a 1.2:1 molar ratio of amine to carbonyl components to drive reactions to completion.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Monitoring : Implement inline IR spectroscopy to track reaction progress and identify intermediates.
- Temperature : Control exothermic steps (e.g., oxalyl chloride reactions) via ice baths or slow reagent addition .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced pancreatic β-cell activity?
- Answer :
- Benzyl Group : Substituting benzyl with electron-withdrawing groups (e.g., trifluoromethyl) improves β-cell activation (e.g., analog 5o showed 3-fold higher activity).
- Alkyne Linker : Shortening the but-2-yn-1-yl chain reduces steric hindrance, enhancing receptor binding.
- Methylamino Group : Replacing methyl with bulkier substituents (e.g., ethyl) may alter pharmacokinetics without compromising activity .
Q. How should conflicting biological activity data across studies be methodologically resolved?
- Answer :
- Assay Standardization : Use identical cell lines (e.g., INS-1 β-cells) and normalize dosage (e.g., 10–100 µM ranges).
- Purity Validation : Confirm compound integrity via LC-MS and elemental analysis to rule out degradation products.
- Statistical Analysis : Apply ANOVA to identify batch effects or outliers. Cross-validate findings with orthogonal assays (e.g., calcium flux vs. glucose uptake) .
Q. What computational strategies are recommended to study the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., GLP-1R) and the compound’s 3D coordinates (generated from PubChem InChI keys).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics.
- QSAR Models : Train models on analogs (e.g., 5o) to predict activity of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
